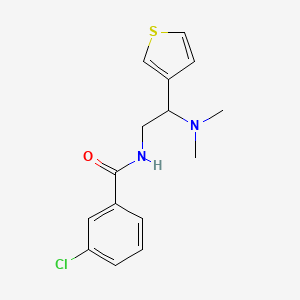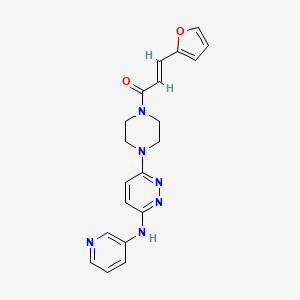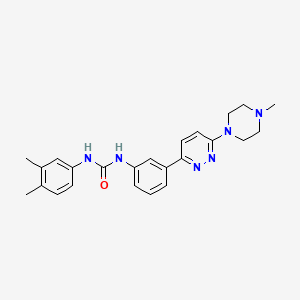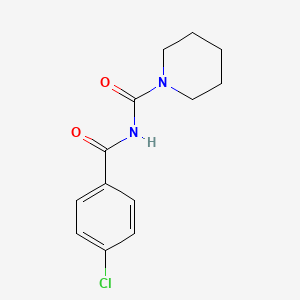
N-(4-chlorobenzoyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-chlorobenzoyl)piperidine-1-carboxamide” is a chemical compound. It is related to a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied . For example, the synthesis of similar compounds involves various reactions, including amino-dechlorination and amino-dealkoxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques . For instance, the molecular weight of a similar compound, piperidine-1-carboxamide, is 128.1723 .Applications De Recherche Scientifique
Structure-Activity Relationships
A study by Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, leading to insights into the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. The study emphasizes the importance of specific substituents for binding affinity and selectivity, contributing to the understanding of receptor-ligand interactions at the molecular level (Lan, R., et al., 1999).
Synthetic Methodologies
Wang et al. (2006) reported on l-piperazine-2-carboxylic acid-derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showcasing a novel application of piperazine derivatives in catalysis and synthetic chemistry. The study highlights the critical role of the arene sulfonyl group for achieving high enantioselectivity, offering a pathway for the synthesis of complex molecules with precise chiral control (Wang, Zhouyu, et al., 2006).
Antiproliferative Agents
Krasavin et al. (2014) discovered a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, acting as tubulin inhibitors. This research provides a basis for the development of novel anticancer therapies by inhibiting microtubule dynamics, a critical process in cell division. The study demonstrates the potential of piperidine derivatives in developing new therapeutic agents targeting cancer cell proliferation (Krasavin, M., et al., 2014).
Antibacterial Evaluation
Pouramiri et al. (2017) conducted a one-pot, three-component synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives and evaluated their in vitro antibacterial activity. This study illustrates the versatility of piperidine derivatives in synthesizing compounds with potential antibacterial properties, highlighting an environmentally friendly approach to discovering new antibacterial agents (Pouramiri, B., et al., 2017).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-chlorobenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-11-6-4-10(5-7-11)12(17)15-13(18)16-8-2-1-3-9-16/h4-7H,1-3,8-9H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOSBIUBELTYKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49717299 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2822329.png)
![N'-(6-bromo-4-phenylquinazolin-2-yl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B2822330.png)
![1'-(2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2822331.png)

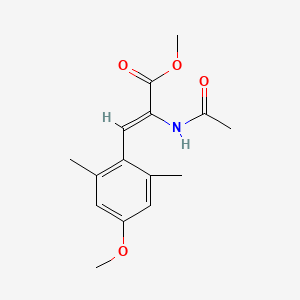
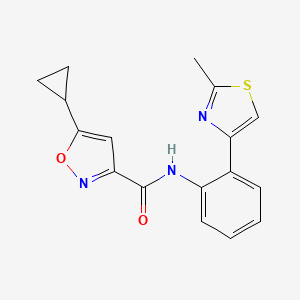
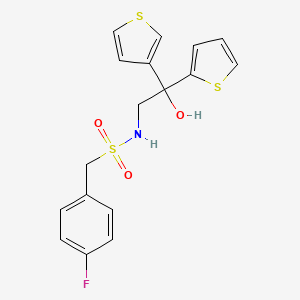
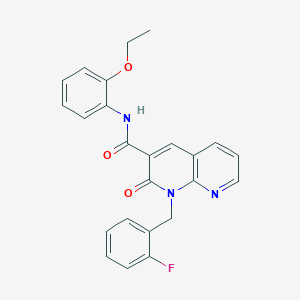
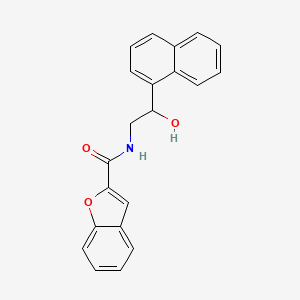
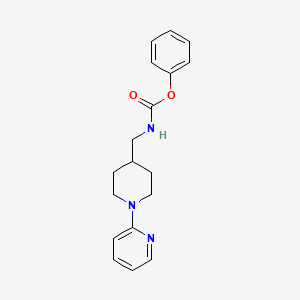
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2822342.png)
